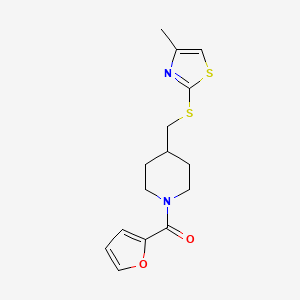

Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidine ring. The piperidine moiety is further substituted with a ((4-methylthiazol-2-yl)thio)methyl group, introducing a sulfur-containing thiazole ring.

Properties

IUPAC Name |

furan-2-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-11-9-20-15(16-11)21-10-12-4-6-17(7-5-12)14(18)13-3-2-8-19-13/h2-3,8-9,12H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFORNZAFOHKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, with CAS number 1421450-78-3, is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.5 g/mol. The structure incorporates a furan ring, a thiazole moiety, and a piperidine group, which are essential for its biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1421450-78-3 |

| Molecular Formula | C15H18N2O2S2 |

| Molecular Weight | 322.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety may enhance these effects due to its ability to interact with microbial cell membranes.

Antitumor Activity

Furan derivatives have been extensively studied for their anticancer properties. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and activation of caspases . The IC50 values for some related thiazole derivatives have been reported in the range of 1.61 to 23.30 µg/mL, indicating substantial potency .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds that include both furan and thiazole rings have exhibited significant activity in models such as the maximal electroshock (MES) test and the picrotoxin-induced seizure model . These studies suggest that the combination of these heterocycles may enhance neuroprotective effects while reducing neurotoxicity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Furan Ring : Contributes to the overall stability and reactivity of the compound.

- Thiazole Moiety : Enhances antimicrobial and anticancer activities; substitutions on this ring can significantly influence biological effects.

- Piperidine Group : Modulates pharmacokinetic properties such as solubility and receptor binding affinity.

Case Study 1: Anticancer Activity

In a study published in MDPI, several thiazole-based compounds were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated that specific substitutions on the thiazole ring increased cytotoxicity, with some compounds exhibiting IC50 values lower than doxorubicin, a standard chemotherapy agent .

Case Study 2: Anticonvulsant Efficacy

Another research effort evaluated the anticonvulsant activity of novel thiazole derivatives in animal models. The study found that certain derivatives significantly reduced seizure activity at lower doses compared to established drugs like ethosuximide, suggesting a promising therapeutic profile for future development .

Scientific Research Applications

Chemical Properties and Structure

Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) is characterized by the following structural formula:This compound features a furan ring, a piperidine moiety, and a thiazole derivative, which are known for their biological activities. The presence of these functional groups contributes to its potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperidine derivatives exhibit significant anticancer properties. For instance, a series of thiazole-integrated pyridine derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results. One such hybrid displayed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .

| Compound | Cancer Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 5.71 | Better than 5-fluorouracil (6.14) |

| Other Analogues | Various | 2.01 - 18.4 | Varies widely |

Neuropharmacological Effects

The piperidine component in this compound) suggests potential applications in neuropharmacology. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models, indicating that this compound could be explored for anticonvulsant properties .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds similar to this compound):

- Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited significant anticonvulsant effects, with one analogue showing an effective dose (ED50) of 18.4 mg/kg .

- Toxicological Assessments : In evaluating the safety profile of novel compounds, repeated-dose toxicity studies revealed critical insights into the hepatotoxicity potential of related thiazole-piperidine hybrids . This information is vital for understanding the therapeutic window and safety margins for future clinical applications.

Chemical Reactions Analysis

Reactivity of the Furan Ring

The furan ring is susceptible to electrophilic substitution and oxidation due to its aromaticity and electron-rich nature.

Electrophilic Substitution

-

Nitration/Sulfonation : The 5-position of the furan ring (ortho to the ketone) is likely reactive toward electrophiles.

-

Friedel-Crafts Acylation : Possible under acidic conditions, though steric hindrance from the adjacent ketone may limit reactivity.

Oxidation

-

Peracid Oxidation : Could yield a dihydrofuran-dione derivative via epoxidation or ring-opening.

-

Metal-Catalyzed Oxidation : Transition metals (e.g., MnO₂) might oxidize the furan to maleic anhydride derivatives.

Thiazole-Thioether Reactivity

The thiazole-thioether group (-S-CH₂-thiazole) may undergo alkylation, oxidation, or nucleophilic substitution.

Oxidation

-

Peroxide-Mediated Oxidation : The thioether could oxidize to a sulfoxide (R-SO) or sulfone (R-SO₂) (e.g., using H₂O₂ or mCPBA) .

Nucleophilic Substitution

-

Thiol-Disulfide Exchange : The -S-CH₂- group might react with thiols to form disulfide linkages under oxidative conditions.

Piperidine-Ketone Reactivity

The piperidine ring and ketone group offer sites for reduction, nucleophilic attack, or condensation.

Ketone Reduction

-

NaBH₄/LiAlH₄ : The ketone could reduce to a secondary alcohol, though steric hindrance from the piperidine ring may slow the reaction .

Nucleophilic Addition

-

Grignard Reagents : Organomagnesium reagents could add to the ketone, forming tertiary alcohols.

Piperidine Functionalization

-

Alkylation/Acylation : The piperidine nitrogen might react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

Cross-Coupling Reactions

Transition metal-catalyzed couplings (e.g., Suzuki, Heck) involving the furan or thiazole rings are plausible:

Comparative Reaction Data

Challenges and Limitations

-

Steric Hindrance : Bulky substituents on the piperidine and thiazole may limit reaction efficiency.

-

Regioselectivity : Competing reactivity between furan, thiazole, and ketone groups requires careful optimization.

Comparison with Similar Compounds

Variations in Heterocyclic Substituents

The target compound’s piperidine-thiazole-thioether motif distinguishes it from analogues with alternative heterocycles:

- Pyrazolo[4,3-d]pyrimidin-7-yl and Pyrrolo[2,1-f][1,2,4]triazin-4-yl Derivatives (Compounds 53 and 54, ) :

These compounds replace the thiazole-thioether group with pyrazolopyrimidine or pyrrolotriazine systems. Compound 53 (melting point: 176–178°C) and 54 (melting point: 158–160°C) exhibit higher thermal stability compared to thiazole derivatives (e.g., 4h in , melting point: 126–128°C). The pyrazolopyrimidine group may enhance π-π stacking interactions in biological targets, while the thiazole-thioether in the target compound could improve metabolic stability .

- Thiophene vs. Furan Systems (Compound 21, ): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone substitutes furan with thiophene, increasing electron richness and hydrophobicity.

Piperidine vs. Piperazine Scaffolds

- 4-(4-Aminophenyl)piperazin-1-ylmethanone (): Piperazine-based analogues introduce an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity. The 4-aminophenyl substituent in these compounds may facilitate interactions with aromatic residues in enzyme active sites, a feature absent in the target compound’s piperidine scaffold .

Thioether vs. Direct Thiazole Linkages

- Furan-2-yl(4-phenylthiazol-2-yl)methanone (4h, ): This compound directly links the thiazole to the methanone bridge, omitting the thioether spacer. The absence of the thioether reduces flexibility and may limit conformational adaptability in binding pockets compared to the target compound .

Table 1: Key Properties of Selected Analogues

Q & A

Basic: What synthetic routes are optimal for preparing Furan-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis is typically employed:

Piperidine Functionalization: Introduce the thioether-linked 4-methylthiazole moiety via nucleophilic substitution. Use 4-methylthiazole-2-thiol and a bromomethyl-piperidine derivative in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at 60–80°C for 6–12 hours .

Ketone Formation: Couple the functionalized piperidine with furan-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to minimize side reactions .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Optimization Tips: Adjust solvent polarity (e.g., THF for slower kinetics) and catalyst (e.g., DMAP for acylation) to improve yields. Monitor intermediates via TLC and HPLC .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify furan (δ 6.3–7.4 ppm for protons), piperidine (δ 1.5–3.0 ppm for CH₂ groups), and thiazole (δ 2.5 ppm for methyl, δ 6.8 ppm for thiazole-H) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity between the thioether bridge and piperidine .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the ketone group) .

- IR Spectroscopy: Confirm carbonyl stretch (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values can guide dose-response studies .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) to assess affinity .

Advanced: How to design SAR studies to enhance bioactivity through substituent modifications?

Methodological Answer:

- Core Modifications:

- Thiazole Ring: Replace 4-methyl with electron-withdrawing groups (e.g., -Cl) to enhance target binding .

- Furan Replacement: Substitute with thiophene or pyridine to alter electronic properties and solubility .

- Piperidine Adjustments: Introduce bulky substituents (e.g., tert-butyl) to modulate steric effects and metabolic stability .

- Validation: Compare IC₅₀ values in enzyme assays and logP values (HPLC-derived) to correlate structural changes with activity .

Advanced: What computational strategies predict target interactions, and how are they validated experimentally?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model interactions with targets (e.g., COX-2) using crystal structures (PDB ID: 5KIR). Focus on hydrogen bonding with the ketone and hydrophobic contacts with thiazole .

- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; analyze RMSD and ligand-protein hydrogen bonds .

- Validation: Cross-check docking scores with experimental IC₅₀ values. Discrepancies may require re-evaluating protonation states or solvent effects .

Advanced: How to resolve contradictions between in vitro activity and computational predictions?

Methodological Answer:

- Assay Re-evaluation: Confirm compound stability in assay buffer (HPLC analysis post-incubation) and exclude aggregation artifacts (e.g., add 0.01% Tween-20) .

- Target Flexibility: Use induced-fit docking to account for receptor conformational changes not captured in rigid docking .

- Off-Target Screening: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Advanced: What strategies reduce toxicity while preserving bioactivity in derivatives?

Methodological Answer:

- Prodrug Design: Mask the ketone as an ester (e.g., acetyloxymethyl) to improve selectivity and reduce off-target effects .

- Metabolite Analysis: Use liver microsomes (human/rat) to identify toxic metabolites; modify labile groups (e.g., replace thioether with sulfone) .

- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH) to lower logP and reduce nonspecific membrane interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.